molecular formula C17H20ClNO B13030570 3-(2-Benzylphenoxy)pyrrolidine HCl

3-(2-Benzylphenoxy)pyrrolidine HCl

Cat. No.: B13030570
M. Wt: 289.8 g/mol
InChI Key: DUNBMOBBWRTZAL-UHFFFAOYSA-N
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Description

3-(2-Benzylphenoxy)pyrrolidine HCl is a chemical compound with the molecular formula C17H19NO. This compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a benzylphenoxy group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Benzylphenoxy)pyrrolidine HCl typically involves the reaction of 2-benzylphenol with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Benzylphenoxy)pyrrolidine HCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

3-(2-Benzylphenoxy)pyrrolidine HCl has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Employed in the study of the endocannabinoid system, particularly in understanding the role of endocannabinoids in physiological processes.

    Medicine: Investigated for its potential therapeutic effects, including its role in modulating pain and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Benzylphenoxy)pyrrolidine HCl involves its interaction with the endocannabinoid system. It acts as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, the compound increases the levels of 2-AG, leading to enhanced activation of cannabinoid receptors and modulation of various physiological processes.

Comparison with Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring used in various chemical reactions and drug development.

    Pyrrolidine-2,5-dione: Known for its biological activity and used in the synthesis of bioactive molecules.

    Pyrrolizines: Compounds with a fused pyrrolidine ring, exhibiting diverse biological activities.

Uniqueness: 3-(2-Benzylphenoxy)pyrrolidine HCl is unique due to its specific interaction with the endocannabinoid system and its role as a MAGL inhibitor. This specificity makes it a valuable tool in studying the physiological and therapeutic effects of endocannabinoids.

Properties

Molecular Formula

C17H20ClNO

Molecular Weight

289.8 g/mol

IUPAC Name

3-(2-benzylphenoxy)pyrrolidine;hydrochloride

InChI

InChI=1S/C17H19NO.ClH/c1-2-6-14(7-3-1)12-15-8-4-5-9-17(15)19-16-10-11-18-13-16;/h1-9,16,18H,10-13H2;1H

InChI Key

DUNBMOBBWRTZAL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OC2=CC=CC=C2CC3=CC=CC=C3.Cl

Origin of Product

United States

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